molecular formula C12H10N2O3 B1384782 1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid CAS No. 1048922-47-9

1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid

Cat. No. B1384782
M. Wt: 230.22 g/mol
InChI Key: ZPKRSBLFSOBVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid (MPPC) is a compound belonging to the pyrimidine family. It is a derivative of the parent compound pyrimidine, which is an important class of heterocyclic compounds. MPPC is a versatile compound that has been used in a variety of scientific applications, ranging from synthesis and drug development to biochemical and physiological research.

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • A study by Črček et al. (2012) described the parallel solution-phase synthesis approach for a library of pyrimidine derivatives, illustrating the versatility of these compounds in chemical synthesis (Črček et al., 2012).
    • Chen et al. (2012) synthesized a similar pyrimidine compound using a modified Biginelli reaction, demonstrating the compound's utility in organic synthesis (Chen, Liu, & Wang, 2012).
    • Connor et al. (1982) provided a general synthesis method for pyrido[1,2-a]thieno[3,4-d]pyrimidines, showcasing the compound's role in the development of complex heterocyclic systems (Connor et al., 1982).
  • Pharmaceutical Research :

    • Shastri and Post (2019) explored the antimicrobial activity of dihydropyrimidine derivatives, indicating potential applications in antimicrobial drug development (Shastri & Post, 2019).
    • Kappe and Roschger (1989) studied the reactions of Biginelli compounds, which are closely related to the pyrimidine derivatives, to develop new pharmaceuticals (Kappe & Roschger, 1989).
    • Dhankar et al. (2012) evaluated the antimicrobial properties of pyrimidine-5-carboxylic acid metal complexes, suggesting their potential as novel antibacterial and antifungal agents (Dhankar et al., 2012).

properties

IUPAC Name

1-methyl-2-oxo-6-phenylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-14-10(8-5-3-2-4-6-8)7-9(11(15)16)13-12(14)17/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKRSBLFSOBVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=NC1=O)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid
Reactant of Route 2
1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid
Reactant of Route 3
1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid
Reactant of Route 4
1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid
Reactant of Route 6
1-Methyl-2-oxo-6-phenyl-1,2-dihydro-pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.